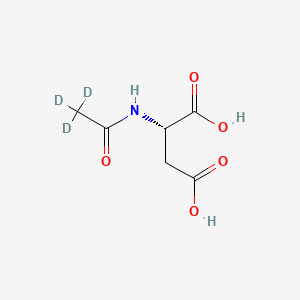
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is a synthetic steroid derivative. It is characterized by the presence of three bromine atoms at positions 5 and 6, a hydroxyl group at position 3β, and an acetate group at position 20. This compound is often used in scientific research due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate typically involves the bromination of a suitable steroid precursor, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as chloroform or dichloromethane, at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3β can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Keto-5,6-dibromo-16-pregnen-20-one Acetate.
Reduction: 3β-Hydroxy-16-pregnen-20-one Acetate.
Substitution: 5,6-Difunctionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting steroid hormone receptors.
Industry: Utilized in the production of high-value steroid derivatives for pharmaceutical and agrochemical applications.
Mécanisme D'action
The mechanism of action of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dibromo-3β-hydroxy-16-pregnen-20-one Acetate
- 5,6-Dichloro-3β-hydroxy-16-pregnen-20-one Acetate
- 3β-Hydroxy-16-pregnen-20-one Acetate
Uniqueness
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its dibromo and dichloro analogs, the tribromo derivative exhibits enhanced potency and selectivity in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
883880-57-7 |
|---|---|
Formule moléculaire |
C23H31Br3O3 |
Poids moléculaire |
595.21 |
Nom IUPAC |
[(3S,8R,10R,13S)-17-acetyl-5,6,15-tribromo-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H31Br3O3/c1-12(27)17-10-18(24)20-15-9-19(25)23(26)11-14(29-13(2)28)5-8-22(23,4)16(15)6-7-21(17,20)3/h10,14-16,18-20H,5-9,11H2,1-4H3/t14-,15+,16?,18?,19?,20?,21+,22+,23?/m0/s1 |
Clé InChI |
IFHSHNSZFYAKID-KNERDPDESA-N |
SMILES |
CC(=O)C1=CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)




![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)


